N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, a morpholine moiety, and an oxalamide group, making it a versatile molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multicomponent reactions, which are known for their efficiency and atom economy. One common method involves the reaction of β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions. This reaction can be induced by light, using a high-power lamp to reduce reaction times compared to traditional heating or catalysis methods . The use of continuous flow photochemical reactors has also been explored to scale up the synthesis, yielding multiple compounds with varying degrees of efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of continuous flow synthesis and photochemical reactions can be applied to achieve large-scale production. These methods offer advantages such as reduced reaction times, improved yields, and the ability to produce multiple compounds simultaneously.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and various oxidizing and reducing agents. Reaction conditions can vary, but mild conditions such as room temperature and atmospheric pressure are often sufficient for many of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholine moiety allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition and protein binding studies .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-10(11(17)13-9-1-6-19-14-9)12-2-3-15-4-7-18-8-5-15/h1,6H,2-5,7-8H2,(H,12,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYZQQNIABAWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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